H-DL-Lys-DL-Trp-DL-Lys-DL-Val-DL-Phe-DL-Lys-DL-Lys-DL-xiIle-DL-Glu-DL-Lys-DL-Met-Gly-DL-Arg-DL-Asn-DL-xiIle-DL-Arg-DL-Asn-Gly-DL-xiIle-DL-Val-DL-Lys-DL-Ala-Gly-DL-Pro-DL-Ala-DL-xiIle-DL-Ala-DL-Val-DL-Leu-Gly-DL-Glu-DL-Ala-DL-Lys-DL-Ala-DL-Leu-NH2
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Overview
Description
The compound “H-DL-Lys-DL-Trp-DL-Lys-DL-Val-DL-Phe-DL-Lys-DL-Lys-DL-xiIle-DL-Glu-DL-Lys-DL-Met-Gly-DL-Arg-DL-Asn-DL-xiIle-DL-Arg-DL-Asn-Gly-DL-xiIle-DL-Val-DL-Lys-DL-Ala-Gly-DL-Pro-DL-Ala-DL-xiIle-DL-Ala-DL-Val-DL-Leu-Gly-DL-Glu-DL-Ala-DL-Lys-DL-Ala-DL-Leu-NH2” is a synthetic peptide composed of various amino acids. This peptide sequence includes lysine, tryptophan, valine, phenylalanine, glutamic acid, methionine, arginine, asparagine, alanine, proline, leucine, and glycine. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the entire peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve automated peptide synthesizers to streamline the process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: Certain amino acids like methionine can be oxidized to form sulfoxides or sulfones.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents, acylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Free thiols.
Substitution products: Modified peptides with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biological research, this peptide can be used to study protein-protein interactions, cellular uptake, and intracellular trafficking. It can also be used in the development of peptide-based drugs.
Medicine
In medicine, peptides like this one are explored for their potential therapeutic applications, including as antimicrobial agents, cancer therapeutics, and immunomodulators.
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Lys-DL-Trp-DL-Lys-DL-Val-DL-Phe-DL-Lys-DL-Lys-DL-xiIle-DL-Glu-DL-Lys-DL-Met-Gly-DL-Arg-DL-Asn-DL-xiIle-DL-Arg-DL-Asn-Gly-DL-xiIle-DL-Val-DL-Lys-DL-Ala-Gly-DL-Pro-DL-Ala-DL-xiIle-DL-Ala-DL-Val-DL-Leu-Gly-DL-Glu-DL-Ala-DL-Lys-DL-Ala-DL-Leu-NH2
- This compound
Uniqueness
This peptide is unique due to its specific sequence and combination of amino acids, which can confer distinct biological activities and properties. The presence of multiple lysine residues, for example, can enhance its interaction with negatively charged molecules, while the inclusion of tryptophan and phenylalanine can affect its hydrophobicity and stability.
Properties
IUPAC Name |
4-[[2-[[2-[[2-[2-[[2-[2-[[1-[2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-methylpentanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-[[1-[[6-amino-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C176H302N52O41S/c1-25-97(15)140(174(269)224-139(96(13)14)168(263)212-113(57-36-43-72-179)155(250)199-101(19)145(240)198-91-134(234)228-79-50-64-128(228)167(262)202-104(22)149(244)225-141(98(16)26-2)171(266)203-105(23)148(243)222-137(94(9)10)169(264)219-123(82-93(7)8)152(247)196-89-132(232)205-119(65-67-135(235)236)156(251)201-102(20)146(241)206-112(56-35-42-71-178)154(249)200-103(21)147(242)215-122(144(187)239)81-92(5)6)221-133(233)90-197-153(248)126(85-129(185)229)217-160(255)118(63-49-78-193-176(190)191)213-172(267)143(100(18)28-4)227-166(261)127(86-130(186)230)218-157(252)111(62-48-77-192-175(188)189)204-131(231)88-195-151(246)121(69-80-270-24)211-159(254)114(58-37-44-73-180)207-161(256)120(66-68-136(237)238)214-173(268)142(99(17)27-3)226-163(258)117(61-40-47-76-183)208-158(253)115(59-38-45-74-181)209-164(259)124(83-106-51-30-29-31-52-106)220-170(265)138(95(11)12)223-162(257)116(60-39-46-75-182)210-165(260)125(216-150(245)109(184)54-34-41-70-177)84-107-87-194-110-55-33-32-53-108(107)110/h29-33,51-53,55,87,92-105,109,111-128,137-143,194H,25-28,34-50,54,56-86,88-91,177-184H2,1-24H3,(H2,185,229)(H2,186,230)(H2,187,239)(H,195,246)(H,196,247)(H,197,248)(H,198,240)(H,199,250)(H,200,249)(H,201,251)(H,202,262)(H,203,266)(H,204,231)(H,205,232)(H,206,241)(H,207,256)(H,208,253)(H,209,259)(H,210,260)(H,211,254)(H,212,263)(H,213,267)(H,214,268)(H,215,242)(H,216,245)(H,217,255)(H,218,252)(H,219,264)(H,220,265)(H,221,233)(H,222,243)(H,223,257)(H,224,269)(H,225,244)(H,226,258)(H,227,261)(H,235,236)(H,237,238)(H4,188,189,192)(H4,190,191,193) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQHNFUJWYYSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C176H302N52O41S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3835 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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